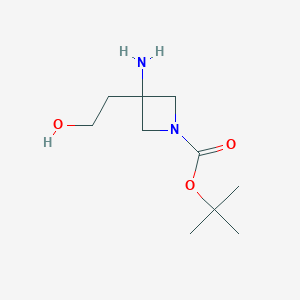

tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-6-10(11,7-12)4-5-13/h13H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRTUAVBFKKAJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780283-92-2 | |

| Record name | tert-butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material and Core Ring Formation

The synthesis generally begins with the formation of the azetidine ring, a four-membered nitrogen heterocycle. Several methods are employed:

Cyclization of Suitable Precursors: The azetidine core can be synthesized via cyclization of amino alcohols or amino acids. Common reagents include triphosgene or phosgene, which facilitate intramolecular cyclization through carbamate or carbonate intermediates.

Strain-Release Reactions: Recent advances utilize strain-release cyclizations from 1-azabicyclo[1.1.0]butanes, which are highly reactive due to ring strain. These intermediates can be selectively opened to form azetidines under mild conditions, often with nucleophiles like amines or alcohols.

Introduction of the Hydroxyethyl Group

The hydroxyethyl side chain is typically introduced via nucleophilic substitution or reductive amination:

Nucleophilic Substitution: Starting from an azetidine derivative bearing a leaving group (e.g., halide), 2-bromoethanol or 2-chloroethanol can be used as nucleophiles under basic conditions to attach the hydroxyethyl moiety.

Reductive Amination: Alternatively, aldehyde or ketone precursors bearing hydroxyethyl groups can be reacted with amines in the presence of reducing agents like sodium cyanoborohydride, although this method is less common due to potential side reactions.

Protection and Deprotection Strategies

Carbamate Protection: The amino group at position 3 is protected as a tert-butyl carbamate (Boc group) using tert-butyl chloroformate in the presence of a base such as triethylamine. This step ensures selectivity during subsequent reactions.

Hydroxy Group Protection: If necessary, the hydroxyl group can be protected as a silyl ether or ester to prevent undesired side reactions, although specific protocols vary depending on the synthetic route.

Specific Synthetic Pathways

Route via Nucleophilic Substitution of Azetidine Precursors

One common method involves starting from tert-butyl 3-aminazetidine-1-carboxylate, which undergoes nucleophilic substitution with 2-bromoethanol:

Step 1: Synthesis of tert-butyl 3-aminazetidine-1-carboxylate (via cyclization or ring closure methods).

Step 2: Nucleophilic attack on 2-bromoethanol in the presence of a base (e.g., potassium carbonate) to attach the hydroxyethyl group.

Step 3: Purification by chromatography to isolate tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate.

This approach is supported by literature emphasizing nucleophilic substitution reactions under mild, basic conditions.

Route via Strain-Release Cyclization

Using 1-azabicyclo[1.1.0]butane derivatives, the azetidine ring can be generated through strain-release reactions:

Step 1: Synthesis of 1-azabicyclo[1.1.0]butane from suitable precursors.

Step 2: Nucleophilic opening of the strained bicyclic system with 2-hydroxyethylamine derivatives.

Step 3: Boc protection of the amino group post-ring opening.

This method offers high regio- and stereoselectivity and has been demonstrated in recent publications for rapid synthesis of azetidine derivatives.

Data Tables Summarizing Reaction Conditions and Yields

Notes on Optimization and Challenges

- Selectivity: Protecting groups such as Boc are essential to prevent side reactions at the amino group during nucleophilic substitutions.

- Reaction Conditions: Mild temperatures and anhydrous solvents improve yields and purity.

- Scale-up: Strain-release methods are promising for gram-scale synthesis, offering rapid and diversified access to azetidine derivatives.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Oxidation: PCC, KMnO4, or other oxidizing agents in an appropriate solvent such as dichloromethane (DCM) or acetone.

Reduction: NaBH4 or LiAlH4 in solvents such as ethanol or tetrahydrofuran (THF).

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.

Major Products: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as various substituted derivatives depending on the electrophile used .

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules .

Biology and Medicine: In biological and medicinal research, this compound is used as an intermediate in the synthesis of potential pharmaceutical agents . Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . Its reactivity and functional groups allow for the creation of materials with specific properties .

Mechanism of Action

its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors . The presence of functional groups such as the amino and hydroxyethyl groups allows for hydrogen bonding and other interactions with biological molecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Structural Analogs with Amino and Hydroxyalkyl Substituents

Key Differences :

- The amino group in the target compound enhances hydrogen-bonding capacity and nucleophilicity compared to the hydroxyethyl-only analog (CAS: 152537-03-6) .

Halogenated and Aromatic Analogs

Key Differences :

- Bromoethyl (CAS: 1420859-80-8) and bromophenyl (CAS: 2155117-65-8) analogs are more lipophilic and reactive than the hydroxyethyl target compound .

- Aromatic substituents (e.g., 4-fluorophenyl) introduce planar rigidity, altering binding affinity in biological targets compared to flexible hydroxyethyl groups .

Analogs with Ester and Heteroatom Substituents

Biological Activity

Tert-butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS No. 152537-03-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C10H19NO3, with a molecular weight of 201.26 g/mol. Key physical properties include:

- Boiling Point : Not specified

- Molar Refractivity : 57.75

- Hydrogen Bond Donors : 1

- Hydrogen Bond Acceptors : 3

These properties suggest that the compound has a relatively high degree of solubility and potential for interaction with biological targets.

The biological activity of this compound appears to be linked to its ability to interact with various receptors and enzymes involved in cellular signaling pathways. Preliminary studies indicate that it may act as an inhibitor for Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are implicated in autoimmune responses and inflammatory diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies reported significant apoptosis induction in breast cancer cell lines when treated with this compound, measured by the increase in activated caspase-3 levels .

In Vivo Studies

In vivo experiments using mouse models have provided insights into the therapeutic potential of this compound. For example, in a lupus disease model (NZBWF1/J mice), oral dosing showed a reduction in auto-antibody titers associated with systemic lupus erythematosus when treated with this compound . The treatment led to statistically significant improvements compared to control groups, indicating its potential as an anti-inflammatory agent.

Table 1: Summary of Biological Activity Findings

| Study Type | Model/Cell Line | Treatment Dose | Key Findings |

|---|---|---|---|

| In Vitro | MDA-MB-231 (Breast Cancer) | Varies (up to 100 µM) | Induction of apoptosis via caspase activation |

| In Vivo | NZBWF1/J Mice | 33 mg/kg - 300 mg/kg | Reduction in anti-dsDNA auto-antibodies |

Case Studies

- Case Study on Autoimmunity : In the NZBWF1/J mouse model, continuous treatment over several weeks resulted in a marked decrease in disease progression as evidenced by lower titers of anti-dsDNA antibodies. This suggests a promising role for the compound in managing autoimmune diseases .

- Cancer Cell Line Response : In a study focused on breast cancer cell lines, the compound was shown to significantly inhibit cell proliferation and induce apoptosis at concentrations as low as 10 µM, highlighting its potential as an anticancer therapeutic .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate?

The compound is typically synthesized via reductive amination or nucleophilic substitution. A common approach involves starting with tert-butyl 3-oxoazetidine-1-carboxylate, followed by condensation with 2-hydroxyethylamine and subsequent reduction. For example, tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate (a structurally similar compound) was synthesized using tert-butyl 3-oxoazetidine-1-carboxylate as a precursor, with i-PrOH as the solvent . Characterization via H/C NMR and mass spectrometry is critical to confirm regioselectivity and purity.

Q. How can the stereochemical integrity of this compound be validated during synthesis?

X-ray crystallography is the gold standard for confirming stereochemistry. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, even for small molecules with complex substituents like the hydroxyethyl group . Chiral HPLC or polarimetry can supplement this for intermediates lacking crystallinity.

Q. What are the key stability considerations for storing this compound?

The compound’s Boc-protected amine and hydroxyl group make it sensitive to moisture and acidic conditions. Storage at -20°C under inert gas (e.g., argon) in anhydrous solvents (e.g., DCM or THF) is recommended. Purity degradation >2% over six months has been observed in suboptimal conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation (>10 mmol)?

Scale-up requires careful control of exothermic reactions. A reported method for tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate involves slow addition of 2-hydroxyethylamine to tert-butyl 3-oxoazetidine-1-carboxylate at 0°C, followed by NaBH reduction in i-PrOH . Yields improved from 65% (1 mmol) to 82% (10 mmol) via dropwise reagent addition and inert atmosphere maintenance.

Q. What strategies mitigate side reactions during functionalization of the hydroxyethyl group?

Protection of the hydroxyl group (e.g., silylation with TBSCl) before further reactions prevents unintended oxidation or nucleophilic interference. For example, tert-butyl 3-(2-TBS-oxyethyl)azetidine-1-carboxylate was synthesized with >90% efficiency in a Mitsunobu reaction . Deprotection with TBAF restored the hydroxyl group without azetidine ring cleavage.

Q. How is this compound utilized in fragment-based drug discovery (FBDD)?

The azetidine scaffold’s rigidity and sp-rich structure make it valuable for targeting protein-protein interactions. In glycosidase inhibitor studies, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate derivatives were coupled with boronic acid-containing sugars via Ni-catalyzed carboboration, achieving nanomolar binding affinity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.